Chemical structure and molecular properties of Rotundin hydrate
Chemical structure and molecular properties of Rotundin hydrate
This technical guide provides a comprehensive analysis of Rotundin hydrate, scientifically defined as the hydrated crystalline form of L-Tetrahydropalmatine (L-THP) .
Structural Dynamics, Physicochemical Profiling, and Pharmaceutical Applications
Executive Summary & Chemical Identity
Rotundin is the pharmaceutical trade name for (-)-Tetrahydropalmatine (L-THP) , an isoquinoline alkaloid primarily isolated from Stephania rotunda and Corydalis yanhusuo.[1][2] While often administered as a sulfate salt for injectables, the Rotundin Hydrate (specifically the Monohydrate form,
Unlike traditional opioid analgesics, Rotundin functions as a non-narcotic dopamine receptor antagonist, offering a unique therapeutic window for sedation and analgesia without the high addiction liability of morphine derivatives.
Structural Nomenclature
| Property | Specification |
| IUPAC Name | (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline monohydrate |
| Common Name | Rotundin, L-Tetrahydropalmatine (L-THP) |
| CAS Number | 483-14-7 (Anhydrous Free Base) |
| Formula | |
| Stereochemistry | (S)-enantiomer (The (R)-enantiomer is significantly less active/inactive for sedation) |
| Molecular Weight | 355.43 g/mol (Anhydrous) / ~373.45 g/mol (Monohydrate) |
Structural Architecture & Solid-State Dynamics
The "hydrate" designation is not merely nominal; it defines the crystal lattice stability.
Crystal Packing and Hydration
X-ray diffraction studies reveal that L-THP exists in pseudopolymorphic forms. The monohydrate is characterized by water molecules acting as structural bridges.
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Lattice Arrangement: The water molecule generates infinite helically arranged molecular columns around the screw axes.[3]
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Hydrogen Bonding: The stability of the hydrate is driven by intermolecular hydrogen bonds between the lattice water and the methoxy/nitrogen moieties of the isoquinoline backbone.
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Anhydrous vs. Hydrate: The anhydrous form is often metastable and can revert to the hydrate upon exposure to ambient humidity, making the hydrate the preferred form for consistent solid-state manufacturing.
Physicochemical Profile
Understanding the solubility and stability profile is prerequisite for formulation.
| Parameter | Value / Behavior | Implications for Development |
| Appearance | White to slightly yellow crystalline powder | Photosensitive; requires amber glass storage. |
| Melting Point | 141–144 °C (Free Base) | Sharp endotherm indicates high purity. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires conversion to sulfate/hydrochloride salt for aqueous injection. |
| Solubility (Organic) | Soluble in Chloroform, Ethanol, Dilute Acid | Ethanol is the preferred solvent for extraction; Chloroform for assay. |
| pKa | ~6.5 (Tertiary amine) | Weak base; protonates readily in gastric pH (1.2–2.0). |
| Chirality | Levorotatory ( | Critical: Optical rotation must be verified to exclude the inactive D-isomer. |
Pharmacological Mechanism of Action
Rotundin is distinct from benzodiazepines and opioids.[4] Its mechanism is defined by postsynaptic dopamine antagonism with a unique selectivity profile.
Receptor Binding Profile
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Primary Target: Dopamine D1 and D2 receptors (Antagonist).
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Secondary Target: Serotonin 5-HT1A (Partial Agonist/Antagonist) and
-adrenergic receptors. -
Functional Outcome: Sedation results from blocking dopaminergic signaling in the ascending reticular activating system (ARAS), while analgesia is mediated via modulation of dopamine activity in the striatum and supraspinal pathways.
Signaling Pathway Visualization
The following diagram illustrates the antagonistic blockade of Dopamine receptors by L-THP.
Figure 1: Mechanism of Action.[2] Rotundin acts as a competitive antagonist at D1/D2 receptors, dampening downstream cAMP signaling to induce sedation and analgesia.
Isolation & Purification Protocol
The extraction of L-THP from Stephania rotunda tubers relies on an Acid-Base switching technique to isolate the alkaloid fraction.
Experimental Workflow
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Extraction: Ethanol is used to pull total alkaloids.
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Acidification: Converts free bases to water-soluble salts (sulfates/chlorides), leaving non-alkaloid lipophiles in the organic layer.
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Basification: pH adjustment precipitates the free base alkaloids.
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Crystallization: Selective crystallization yields the L-THP Monohydrate.
Figure 2: Isolation Workflow. The "Acid-Base Switch" ensures high purity by selectively solubilizing the alkaloid as a salt before reprecipitating as the free base hydrate.
Analytical Characterization Standards
To validate "Rotundin Hydrate" versus the anhydrous or racemic forms, the following analytical controls are mandatory.
High-Performance Liquid Chromatography (HPLC)
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Column: Chiral stationary phase (e.g., Chiralcel OD-H) is required if enantiomeric purity (L- vs D-) is unknown. For routine assay of L-THP, a C18 reverse-phase column is standard.
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Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (30:70).
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Detection: UV at 280 nm (Absorption max of the isoquinoline ring).
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Acceptance Criteria: Purity > 98.0%; Single peak matching retention time of L-THP standard.
Infrared Spectroscopy (FT-IR)
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Hydrate Signature: Look for a broad O-H stretching band around 3300–3500 cm⁻¹ (indicative of lattice water).
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Fingerprint: Characteristic Bohlmann bands (2700–2800 cm⁻¹) indicating the trans-quinolizidine conformation.
Optical Rotation
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Protocol: Dissolve in Ethanol (c=1.0).
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Target: Specific Rotation
must be between -290° and -300° .[5] A lower negative value suggests contamination with the inactive D-isomer or racemate.
References
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Selleck Chemicals. (2025). Rotundine (L-tetrahydropalmatine) - Dopamine Receptor Antagonist.[1][2][6][7] Retrieved from
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PubChem. (2025).[6][8] Tetrahydropalmatine Compound Summary. National Library of Medicine.[8] Retrieved from
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Nguyen, H. M., et al. (2019).[9] Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour.[9] ResearchGate. Retrieved from
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Cayman Chemical. (2025). L-Tetrahydropalmatine Product Information. Retrieved from
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BenchChem. (2025).[10] Comparative Analysis of APIs and Hydrates. Retrieved from
Sources
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- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rotundine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Tetrahydropalmatine|lookchem [lookchem.com]
- 6. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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